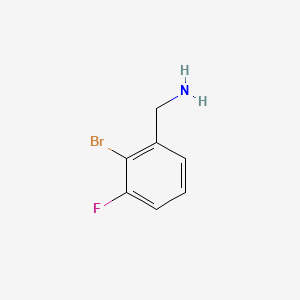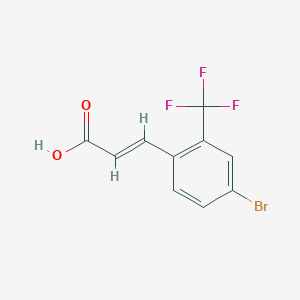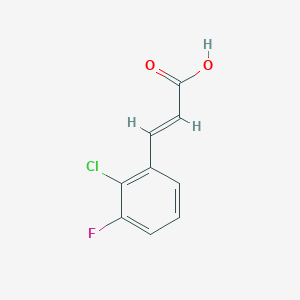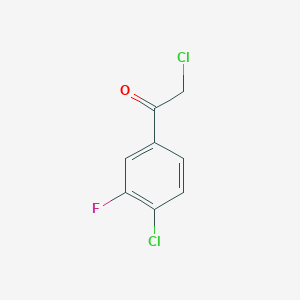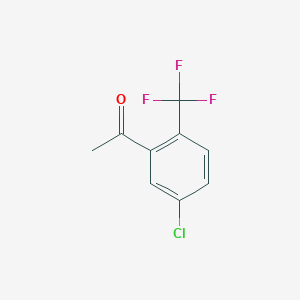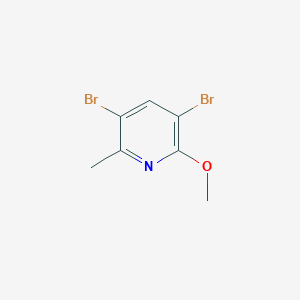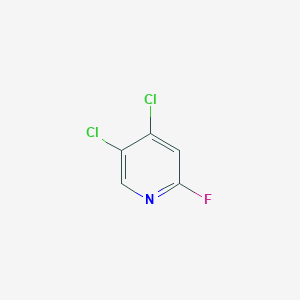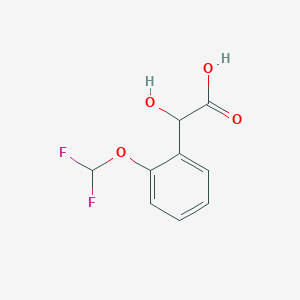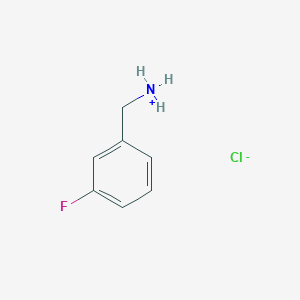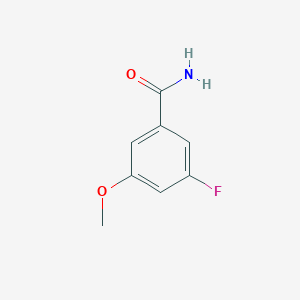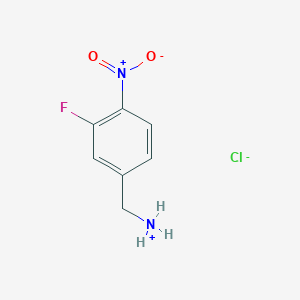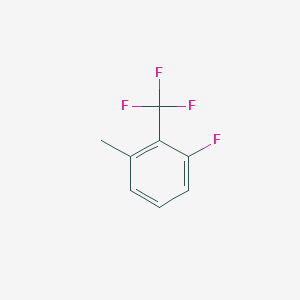
2-Chloro-1-(2,3-difluorophenyl)ethanone
描述
2-Chloro-1-(2,3-difluorophenyl)ethanone is an organic compound characterized by a chloro group and two fluorine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the synthesis of 2-Chloro-1-(2,3-difluorophenyl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions at the chloro or fluorine positions can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ketone group.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-1-(2,3-difluorophenyl)ethanoic acid
Reduction: 2-Chloro-1-(2,3-difluorophenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
Chemistry: In organic chemistry, 2-Chloro-1-(2,3-difluorophenyl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit biological activity that could be useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
作用机制
The mechanism by which 2-Chloro-1-(2,3-difluorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
2-Chloro-1-(3,4-difluorophenyl)ethanone
2-Chloro-1-(2,4-difluorophenyl)ethanone
2-Chloro-1-(2,5-difluorophenyl)ethanone
Uniqueness: 2-Chloro-1-(2,3-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positional difference can lead to variations in the compound's behavior compared to its analogs.
属性
IUPAC Name |
2-chloro-1-(2,3-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIRNNQCNIDIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
